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Compound of Interest

4(4-
Compound Name: Chlorophenyl)phenylmethyl)-1-
piperazineethanol
CAS No.: 109806-71-5
Cat. No.: B195019
\ J

An In-Depth Technical Guide to the Basic Properties of 4-((4-Chlorophenyl)phenylmethyl)-1-
piperazineethanol

Introduction

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is a significant chemical entity within
pharmaceutical research and development, primarily recognized for its role as a key
intermediate, metabolite, and process impurity in the synthesis of cetirizine and levocetirizine.
[1][2][3] Structurally, it is a derivative of piperazine and is closely related to the first-generation
antihistamine hydroxyzine, from which cetirizine is derived. Understanding the fundamental
physicochemical and basic properties of this compound is therefore critical for professionals
engaged in drug synthesis, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of 4-((4-
Chlorophenyl)phenylmethyl)-1-piperazineethanol, designed for researchers, scientists, and
drug development professionals. It delves into its chemical identity, physicochemical
characteristics, basicity, synthetic pathways, analytical characterization, and safe handling
protocols, offering field-proven insights and methodologies.

Chemical Identity and Nomenclature

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b195019?utm_src=pdf-interest
https://www.benchchem.com/product/b195019?utm_src=pdf-body
https://www.benchchem.com/product/b195019?utm_src=pdf-body
https://www.benchchem.com/product/b195019?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4334224.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Cetirizine-ethanol
https://www.lgcstandards.com/HK/en/2-4-RS-4-Chlorophenyl-phenylmethyl-piperazin-1-yl-ethanol-Dihydrochloride/p/MM0380.11
https://www.benchchem.com/product/b195019?utm_src=pdf-body
https://www.benchchem.com/product/b195019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The unambiguous identification of a compound is the foundation of all scientific investigation. 4-

((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is a racemic compound, with its

levorotatory (R)-enantiomer also being a notable impurity in the production of levocetirizine.[4]

Identifier Data
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-
IUPAC Name [4-[( phenyl)-pheny yllpip
yllethanol[2]
Cetirizine Impurity G, Levocetirizine Impurity G,
Synonyms Cetirizine ethanol, 4-(p-Chloro-a-
phenylbenzyl)-1-piperazineethanol[1][2][5]
CAS Number 109806-71-5 (Racemate)[1][5][6]

164726-80-1 (Dihydrochloride Salt)[7]

705289-61-8 ((R)-enantiomer)[4]

Molecular Formula

C19H23CIN20[5][6]

Molecular Weight

330.85 g/mol [5][6]

InChlKey

ZJQSBXXYLQGZBR-UHFFFAOYSA-N
(Racemate)[1][8]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various experimental

and physiological systems, influencing everything from reaction kinetics to bioavailability.

Property Value | Description

Appearance White to Off-White Solid[1][8]

Boiling Point 205-208 °C (at 0.1 Torr)[1][8]

Stability Very Hygroscopic[1][8]

Storage -20°C Freezer, under an inert atmosphere[1][8]
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Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and analytical
testing. While explicit aqueous solubility data is sparse, its behavior can be inferred from its
structure and data on related compounds. It is reported to be slightly soluble in ethyl acetate
and methanol.[1][8] The closely related precursor, 1-(4-chlorobenzhydryl)piperazine, is soluble
in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble
in aqueous buffers.[9] This suggests a similar profile for the titte compound.

This protocol describes a standard procedure for preparing a high-concentration stock solution
for use in chemical reactions or as an analytical standard. The choice of DMSO is based on its
high solvating power for a wide range of organic molecules.

o Preparation: Tare a clean, dry amber glass vial on an analytical balance.

o Weighing: Carefully add the target amount of 4-((4-Chlorophenyl)phenylmethyl)-1-
piperazineethanol solid to the vial and record the exact weight.

o Dissolution: Add the required volume of anhydrous DMSO to achieve the desired
concentration (e.g., 10 mg/mL).

» Homogenization: Cap the vial securely and vortex or sonicate gently until the solid is
completely dissolved.

o Storage: Store the stock solution at -20°C. For aqueous experimental buffers, a serial dilution
from the DMSO stock is recommended. Note that aqueous solutions should be prepared
fresh daily to avoid potential precipitation.[9]

Basicity and pKa

The term "basic properties" refers directly to the ability of the molecule to accept a proton. This
Is governed by the two nitrogen atoms within the piperazine ring. These sites are the primary
centers of basicity and will exist in a protonated state at physiological pH. A predicted pKa of
14.96 is available, which likely corresponds to the very weakly acidic hydroxyl proton.[1][8] The
relevant pKa values for protonation of the piperazine nitrogens are expected to be significantly
lower, likely in the range of 7-9 for the tertiary amine and 3-5 for the secondary amine cation,
typical for N-substituted piperazines.
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The basic nature of the piperazine moiety is fundamental to its role in synthesis, allowing it to
act as a nucleophile, and is also key to the formation of dihydrochloride salts for improved
handling and stability.[7]

+H*, pKau +H*, pKaz

( R-N(CH2CH2):N-R' (Free Base) R-NH*(CH2CHz)2N-R’ (Monocation) R-NH*(CH2CHz)2NH*-R' (Dication) )

Click to download full resolution via product page

Caption: Protonation equilibria of the piperazine ring.

Pharmacological Context and Relationship to
Antihistamines

This compound's significance is intrinsically linked to the diphenylmethylpiperazine class of
antihistamines. Its parent drug, hydroxyzine, is a first-generation antihistamine that functions as
a potent inverse agonist at histamine Hi receptors.[10][11] Oxidation of hydroxyzine's terminal
ethanol group to a carboxylic acid yields cetirizine, a second-generation antihistamine with
reduced sedative effects. 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is the
direct metabolic precursor to cetirizine via this oxidative pathway. Consequently, its
pharmacological activity is presumed to be similar to that of hydroxyzine, acting as an Hi
receptor inverse agonist.[10][12]
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Caption: Structural and metabolic relationship to antihistamines.

Synthesis and Purification

As a crucial intermediate, understanding its synthesis is vital for process chemists. A common
and logical synthetic route involves the N-alkylation of 1-[(4-
chlorophenyl)phenylmethyl]piperazine, also known as CPMP, which is the core structure for
many related drugs.[13]

Proposed Synthetic Pathway

The most direct synthesis is the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine
(CPMP) with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to scavenge
the resulting acid (HCI).
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Caption: Proposed workflow for the synthesis of the target compound.

lllustrative Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis described above.

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq), sodium carbonate (2.0
eq) as the base, and toluene as the solvent.

» Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.

¢ Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC) by observing the disappearance of the CPMP
starting material.

o Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid
inorganic salts and wash with toluene.

o Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially
with water and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the
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pure 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol.

Analytical Characterization

High-purity reference standards are essential for accurate quantification of impurities in active
pharmaceutical ingredients (APIs).[3] A combination of chromatographic and spectroscopic
methods is used for structural confirmation and purity assessment.

Chromatographic Analysis (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds.

e Protocol: HPLC Purity Assessment

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pum).
o Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
o Mobile Phase B: Acetonitrile.

o Gradient: A time-based gradient from high aqueous content to high organic content (e.g.,
5% B to 95% B over 20 minutes).

o Flow Rate: 1.0 mL/min.
o Detection: UV at 230 nm.

o Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a
concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern, confirming the compound's identity. A characteristic fragmentation involves the
cleavage of the C-N bond at the chiral benzylic carbon, resulting in a stable diphenylmethyl
cation fragment. Studies on related compounds show a base peak at m/z = 201, corresponding
to this fragmentation.[13]
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Safety, Handling, and Storage

Proper handling is imperative due to the hazardous nature of this compound.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed[2]

) ) H314: Causes severe skin burns and eye
Skin Corrosion
damage|2]

Eye Damage H318: Causes serious eye damage[2]

» Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective
Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid
inhalation of dust and direct contact with skin and eyes.

o Storage: The compound is very hygroscopic and should be stored in a tightly sealed
container under an inert atmosphere (e.g., argon or nitrogen).[1][8] For long-term stability,
storage in a freezer at -20°C is recommended.[1][8]

Conclusion

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is more than a mere impurity; it is a
molecule of significant interest that provides insight into the metabolism of major antihistamine
drugs and serves as a valuable building block in synthetic chemistry. Its basic properties,
centered on the nucleophilic piperazine ring, define its reactivity and physiological behavior. A
thorough understanding of its synthesis, analytical profile, and handling requirements, as
detailed in this guide, is essential for any scientist working within its sphere of application.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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